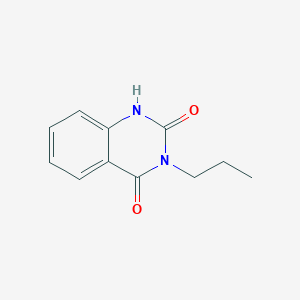

3-丙基-1H-喹唑啉-2,4-二酮

描述

3-propyl-1H-quinazoline-2,4-dione is a type of quinazoline-2,4-dione, which is a scaffold found in bioactive compounds and commercial drugs . Quinazoline-2,4-diones exhibit important biological activities, but their antidiabetic activity is rarely explored . The compound 3-propylquinazoline-2,4(1H, 3H)-dione was found to be most active against α-amylase .

Synthesis Analysis

The synthesis of quinazoline-2,4-diones can be prepared under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst . A new and facile preparation of quinazoline-2,4 (1 H,3 H)-diones was first reported which was the condensation of aromatic o -aminonitriles with DMF or N, N -diethylformamide in the presence of ZnCl 2 (0.5−10 mol %) at 190−200 °C in the sealed reactor .Molecular Structure Analysis

Quinazoline-2,4-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors . Structure–activity relationships were examined which revealed a number of potent PARP-1/2 inhibitors with moderate selectivity toward PARP-1 over PARP-2 .Chemical Reactions Analysis

The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug . The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocked site of these enzymes .Physical And Chemical Properties Analysis

The compound has a melting point of 241.8-242.9 °C . The 1H-NMR (400 MHz, DMSO- d6) is δ 11.48 (br. s, 1H, NH), 7.93 (dd, J = 8.07, 1.22 Hz, 1H, ArH), 7.69 (ddd, J = 8.38, 7.15, 1.59 Hz, 1H, ArH), 7.25 (m, 6H, ArH) 2.37 (s, 3H); 13 C-NMR (100 MHz, DMSO- d6) is δ 162.1 (CO, amide), 150.1 (CO, urea), 137.3, 137.1, 135.0, 132.9, 130.4, 129.1, 128.6, 122.4, 115.1, 114.2, 20.6 .科学研究应用

- Compounds like 21h, 21k, and 21t exhibited better anti-HCV activities than ribavirin, with EC50 values less than 10 μM. Among them, 21t demonstrated the best anti-HCV potency (EC50 = 2.0 μM) at the cellular level .

- While most compounds displayed moderate activity, further exploration of their potential as antimicrobial agents is warranted .

- In an MX-1 xenograft tumor model, compound 11 significantly enhanced TMZ’s cytotoxicity, suggesting its potential in combination therapy .

Antiviral Activity Against Hepatitis C Virus (HCV)

Antimicrobial Properties

Combination Therapy for Tumor Suppression

PARP-1 Interaction and Crystal Structure

Pathways in Cancer Cells

Metal Ion Chelation and NS5B Targeting

作用机制

Target of Action

The primary targets of 3-propyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates in the human body .

Mode of Action

3-propyl-1H-quinazoline-2,4-dione interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the hydrolysis of dietary carbohydrates, thereby potentially reducing the absorption of glucose in the body .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway . This can lead to a reduction in postprandial hyperglycemia, which is beneficial for managing diabetes .

Result of Action

The molecular and cellular effects of 3-propyl-1H-quinazoline-2,4-dione’s action include the inhibition of α-amylase and α-glucosidase enzymes . This leads to a decrease in the breakdown of dietary carbohydrates and a potential reduction in glucose absorption . These effects could be beneficial in the management of diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-propyl-1H-quinazoline-2,4-dione. For instance, the compound exhibits high leachability, which could affect its environmental fate . Additionally, it shows moderate ecotoxicity against fish, daphnia, and earthworms

未来方向

属性

IUPAC Name |

3-propyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFPYJFLBNZMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028374 | |

| Record name | 3-Propyl-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-propyl-1H-quinazoline-2,4-dione | |

CAS RN |

20297-19-2 | |

| Record name | 3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2999266.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2999268.png)

![3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2999276.png)

![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)

![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)